Serabelisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Serabelisib PI3K alpha inhibitor mechanism of action

Structural Basis and Isoform Selectivity

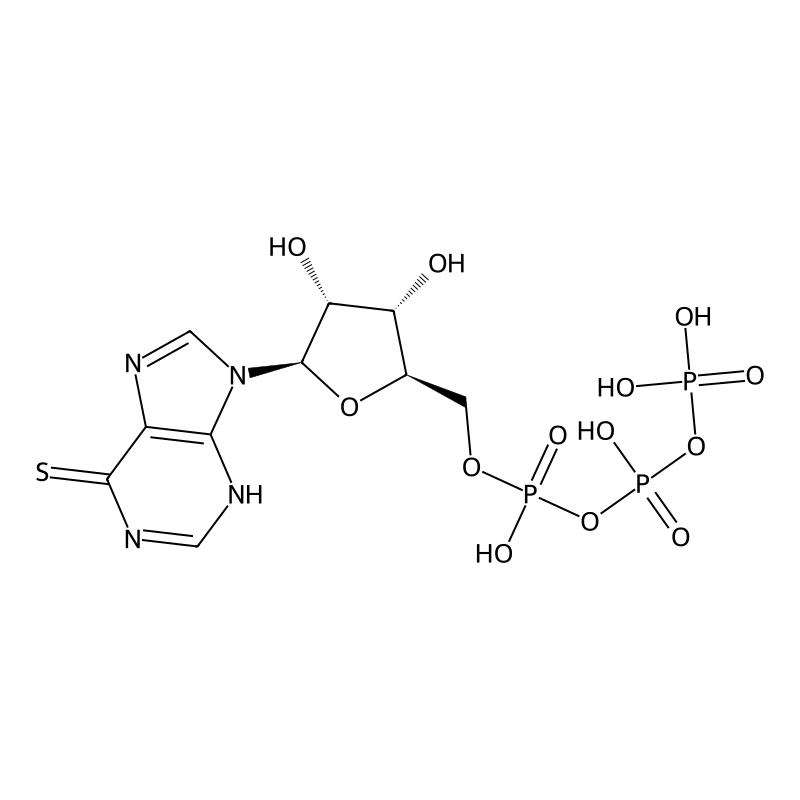

The therapeutic utility of serabelisib hinges on its high selectivity for the p110α isoform over other class I PI3Ks. Biochemical profiling reveals its potency and selectivity profile [1] [2]:

| PI3K Isoform | Reported IC50 (nM) |

|---|---|

| PI3Kα | 5 - 15 nM |

| PI3Kβ | 4,500 - 5,000 nM |

| PI3Kγ | 1,900 - 2,000 nM |

| PI3Kδ | 13,900 nM |

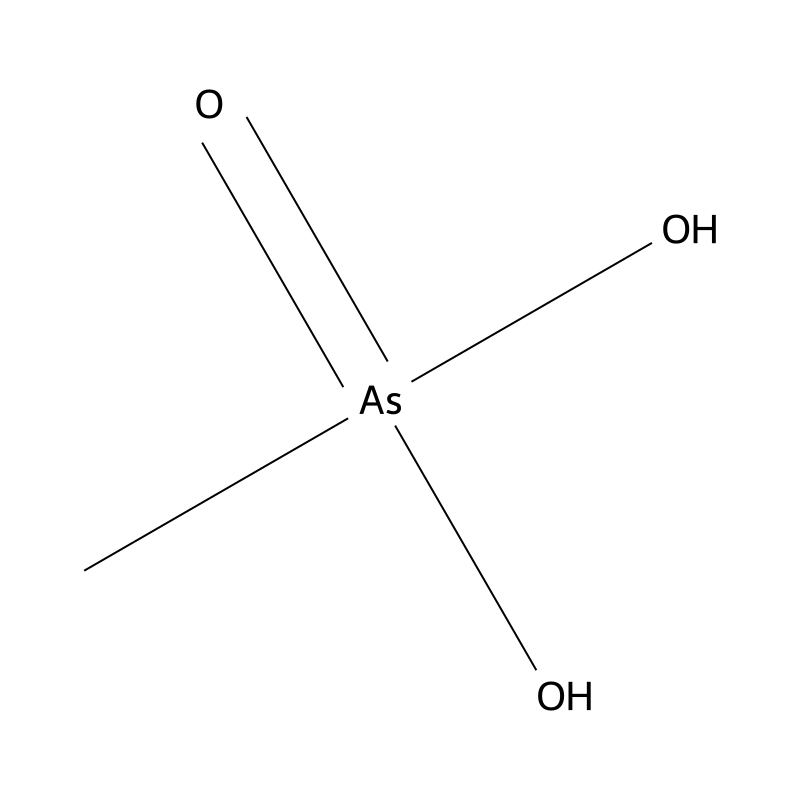

This selectivity is determined by interactions with non-conserved residues within the ATP-binding pocket of the p110α subunit. Molecular dynamics simulations suggest that selective inhibitors like this compound achieve their specificity through an induced fit into a cleft between specific residues, known as the selectivity or specificity pocket [2]. By sparing PI3Kδ and PI3Kγ, which are critical for immune cell function, this compound aims to avoid the severe immune-related toxicities that have limited the use of broader PI3K inhibitors [3].

Biological Consequences in Cancer Cells

By specifically inhibiting PI3Kα, this compound disrupts a critical signaling hub. The diagram below illustrates the signaling pathway and the points where this compound acts.

The primary cellular consequences of this inhibition include:

- Suppression of Pro-Growth Signaling: Reduction in phosphorylated AKT and its downstream effectors, including the mTORC1 complex, leading to decreased phosphorylation of S6 kinase and 4E-BP1, key regulators of protein synthesis and cell growth [4] [3].

- Induction of Apoptosis and Cell Cycle Arrest: By crippling this essential survival pathway, this compound can promote programmed cell death and halt proliferation in cancer cells dependent on PI3K signaling [5].

- Overcoming Resistance to Single-Node Inhibition: Preclinical studies show that combining this compound with a dual mTORC1/mTORC2 inhibitor (like sapanisertib) leads to more profound and durable suppression of the PI3K/AKT/mTOR pathway. This multi-node inhibition strategy prevents the feedback reactivation that often limits the efficacy of single-agent therapy [4] [3].

Experimental Evidence and Clinical Translation

Preclinical Validation

In vitro and in vivo studies have formed the basis for clinical development:

- In Vitro Cell Viability Assays: Isogenic Ba/F3 cell lines engineered to depend on mutant p110α (E1021K) or p110δ (H1047R) for IL-3-independent growth are used to assess cellular potency and isoform selectivity. This compound demonstrated 2660-fold cellular selectivity for p110δ-over-p110α-dependent cells, confirming its high alpha-isoform specificity [2].

- Pathway Inhibition Analysis: Western blotting is used to measure the reduction of phosphorylated AKT (pAKT) and downstream markers like pS6 and p-4E-BP1 in cancer cell lines treated with this compound. These assays confirm target engagement and pathway suppression [3].

- In Vivo Xenograft Models: Studies in mouse models of endometrial and breast cancer have shown that the combination of This compound, sapanisertib, and paclitaxel (with an insulin-suppressing diet) can achieve complete tumor growth inhibition and even regression [4].

Clinical Trial Findings

Early-phase clinical trials have explored this compound, often in combination regimens:

- A Phase Ib Dose Escalation Study combined this compound, sapanisertib, and weekly paclitaxel in heavily pre-treated patients with advanced solid tumors (ovarian, breast, endometrial). The study established a recommended Phase II dose and reported a promising objective response rate (ORR) of 47% and a clinical benefit rate of 73%. The combination was manageable, with common grade 3/4 adverse events being decreased white blood cells, anemia, and hyperglycemia [6].

Future Directions and Combination Strategies

Current research is focused on overcoming the limitations of single-agent PI3K inhibition. The most promising strategy involves multi-node pathway inhibition:

- With mTOR Inhibitors: Combining this compound with sapanisertib more effectively suppresses pathway signaling, especially 4E-BP1 phosphorylation, than single-node inhibitors (e.g., alpelisib, capivasertib, everolimus) [3].

- With Other Targeted Therapies: Preclinical data shows efficacy when combined with CDK4/6 inhibitors (palbociclib), endocrine therapies (fulvestrant, elacestrant), and chemotherapies [3].

- Managing Metabolic Consequences: Hyperglycemia is a known on-target side effect. Co-administration of an insulin-suppressing diet has been shown in models to improve the antitumor efficacy of PI3K inhibitor regimens [3].

References

- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Functional impact and molecular binding modes of drugs ... [nature.com]

- 3. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

- 4. Multi-node inhibition targeting mTORC1, mTORC2 and PI3Kα ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Phase I dose escalation study of dual PI3K/mTOR ... [sciencedirect.com]

what is Serabelisib TAK-117

Core Drug Profile

| Attribute | Description |

|---|---|

| Synonyms | TAK-117, MLN1117, INK1117 [1] [2] [3] |

| Molecular Formula | C₁₉H₁₇N₅O₃ [1] [2] [3] |

| Molecular Weight | 363.37 g/mol [1] [2] [3] |

| CAS Number | 1268454-23-4 [1] [2] [3] |

| Primary Target | PI3Kα (IC₅₀ = 15-21 nM in cell-free assays) [1] [3] |

| Selectivity | >100-fold selective for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR [1] |

Key Preclinical and Clinical Data

| Aspect | Findings & Data |

|---|---|

| Mechanism of Action | Selectively inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway. This leads to reduced cell proliferation and induced apoptosis in cancer cells with PIK3CA mutations [1] [2]. It shows less activity in PTEN-deficient tumor models [2]. |

| Pharmacokinetics | Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional increase in exposure with no meaningful accumulation upon repeated dosing [4] [1]. |

| Clinical Dosing | Intermittent dosing (e.g., 3 days/week) enabled higher doses (MTD of 900 mg) and greater total weekly exposure compared to once-daily dosing (MTD of 150 mg) [4]. |

| Efficacy | Demonstrated antitumor activity in preclinical xenograft models with PIK3CA mutations [1] [2]. In a Phase I trial, clinical activity (partial responses, stable disease) was observed in patients with PIK3CA-mutated tumors [4]. |

| Adverse Events | Common AEs included nausea, hyperglycemia, and elevated liver enzymes (ALT/AST). Drug-related grade ≥3 AEs occurred in 22-35% of patients [5] [4]. |

| Drug Interactions | Bioavailability is significantly affected by gastric pH. Coadministration with the proton pump inhibitor lansoprazole reduced exposure by ~98%. Food intake increased exposure by 50% [5]. |

Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in Serabelisib studies.

In Vitro Cell Proliferation Assay

- Objective: To assess the impact of this compound on tumor cell line proliferation [1].

- Cell Lines: Utilize a panel of tumor cell lines, including those with PIK3CA mutations and PTEN-deficient lines as comparators [1] [2].

- Preparation: Culture cells according to standard protocols for the specific cell line.

- Treatment: Expose cells to a range of this compound concentrations.

- Incubation & Measurement: Incubate for a predetermined period (e.g., 72 hours). Measure cell viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].

- Analysis: Determine IC₅₀ values and assess for selective efficacy in PIK3CA-mutant lines.

In Vivo Xenograft Efficacy Study

- Objective: To evaluate the antitumor activity of this compound in vivo [1] [2].

- Animal Models: Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-derived xenografts, preferably models with PIK3CA mutations [1] [2].

- Formulation: Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].

- Dosage & Administration: Administer this compound orally at a dose such as 60 mg/kg [1] [2].

- Monitoring: Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

Mechanism and Signaling Pathway

This compound is a highly selective PI3Kα inhibitor. The PI3Kα isoform is part of the Class IA PI3Ks, which are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the signaling pathway and the drug's specific target.

This diagram shows that this compound specifically targets the p110α catalytic subunit of the PI3K complex. By inhibiting PI3Kα, it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The pathway is negatively regulated by the tumor suppressor PTEN [7].

Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

- Dosing Schedule: Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than once-daily dosing, allowing for higher weekly doses and exposure [4].

- Exposure Management: Coadministration with proton pump inhibitors should be avoided due to severe exposure reduction. Food intake can increase exposure and may reduce nausea incidence [5].

- Therapeutic Potential: While single-agent activity is limited, this compound shows remarkable preliminary efficacy in combination regimens. A phase I study combining this compound with the mTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in PI3K/AKT/mTOR pathway aberrations [8] [9].

References

- 1. This compound (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]

- 2. (INK-1117, MLN-1117, this compound - TAK ) 117 [abmole.com]

- 3. (MLN1117, INK1117, this compound - TAK ) - Chemietek 117 [chemietek.com]

- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing the Sources of Pharmacokinetic Variability for TAK - 117 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Treating non-small cell lung cancer by targeting the PI3K ... [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 8. Phase I dose escalation study of dual PI3K/mTOR ... [sciencedirect.com]

- 9. Combinatorial screen of targeted agents with the PI3K ... [sciencedirect.com]

Serabelisib INK1117 MLN1117 identification

Physicochemical Properties and Structure

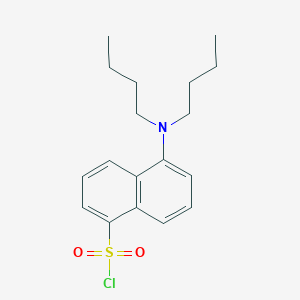

Serabelisib has favorable drug-like properties, adhering to Lipinski's rule of five (zero rules broken) [1]. Key properties include:

- Hydrogen Bond Donors/Acceptors: 1 and 6, respectively [1].

- Rotatable Bonds: 3 [1].

- Topological Polar Surface Area (TPSA): 98.89 [1].

- Calculated Partition Coefficient (XLogP): 1.65 [1].

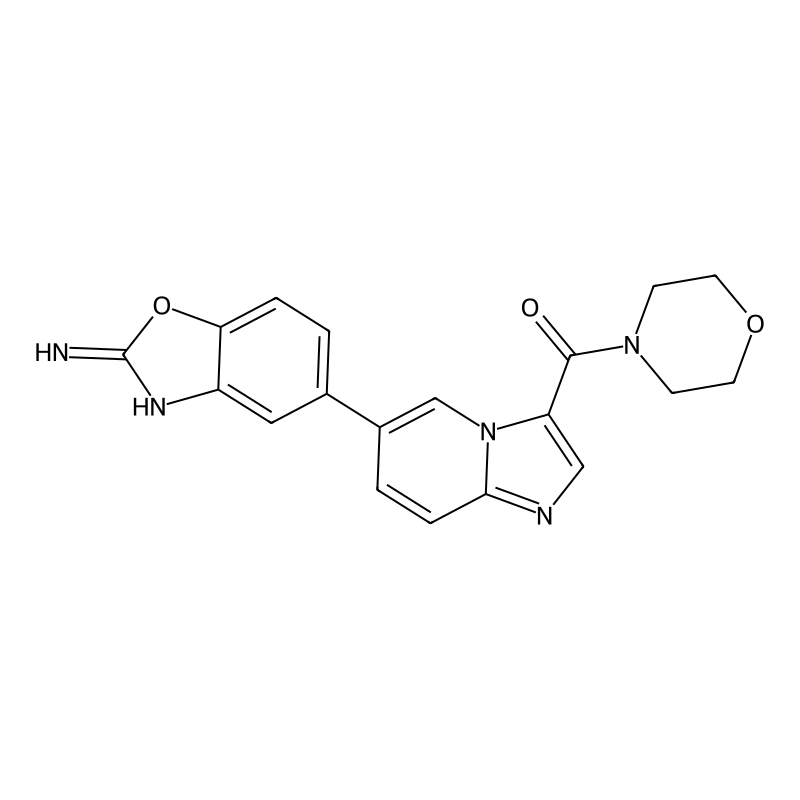

The canonical SMILES string is Nc1oc2c(n1)cc(cc2)c1ccc2n(c1)c(cn2)C(=O)N1CCOCC1 [1].

Mechanism of Action and Signaling Pathway

This compound specifically targets the p110α catalytic subunit of PI3Kα. Inhibiting this isoform blocks the conversion of PIP2 to PIP3 on the cell membrane, a critical signaling event in the oncogenic PI3K/Akt/mTOR pathway [2] [3]. This inhibition is particularly effective in tumors with activating PIK3CA mutations [2].

The following diagram illustrates the signaling pathway and the mechanism of this compound:

This compound selectively inhibits the PI3Kα isoform, blocking oncogenic signaling.

Preclinical Data and Experimental Protocols

In Vitro Cell Research

- Purpose: Assess potency in inhibiting proliferation and inducing apoptosis.

- Cell Lines: PIK3CA-mutant tumor cell lines [2].

- Key Findings: this compound administration results in potent PI3K pathway inhibition, blockade of cellular proliferation, and apoptosis. It shows much less activity in PTEN-deficient tumor cells [2].

In Vivo Animal Research

- Purpose: Evaluate antitumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD).

- Animal Models: Murine xenograft models of human cancer (e.g., breast carcinoma) bearing PIK3CA oncogenic mutations [2].

- Dosage: 60 mg/kg [2].

- Administration: Oral [2].

- Key Findings: Dose-dependent inhibition of tumor growth, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. Preclinical antitumor activity is driven by total plasma exposures [2].

Clinical Trial Protocol and Key Findings

A first-in-human, phase I, dose-escalation study (NCT01449370) evaluated this compound in patients with advanced solid tumors [4] [5].

Experimental Design Summary

- Patients: 71 patients with advanced solid tumors and known PIK3CA mutation status [4].

- Dosing Schedules: Oral administration in 21-day cycles via:

- Once daily (100-300 mg; n=24)

- Intermittent: Monday-Wednesday-Friday (MWF; 200-1200 mg; n=27) or Monday-Tuesday-Wednesday (MTuW; 200-900 mg; n=20) [4].

- Dose Escalation: Followed a standard 3 + 3 design [4].

- Primary Objective: Determine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [4].

Key Clinical Results The table below summarizes the pivotal findings from the phase I clinical trial:

| Parameter | Once Daily Dosing | Intermittent Dosing (MWF/MTuW) |

|---|---|---|

| Maximum Tolerated Dose (MTD) | 150 mg | 900 mg |

| Dose-Limiting Toxicity (DLT) | Grade ≥3 ALT/AST elevations | No DLTs until MTD |

| Total Weekly Dose at MTD | 1050 mg (150 mg x 7) | 2700 mg (900 mg x 3) |

| Drug-Related Grade ≥3 AEs | 25% | 22% (MWF) / 35% (MTuW) |

| Notable Grade ≥3 AEs | - | Hyperglycemia: 0% (once daily) / 7% (MWF) / 15% (MTuW) |

| Plasma Half-Life | ~11 hours | ~11 hours |

| Antitumor Activity | 3 Partial Responses (PR), 5 Stable Disease (SD) ≥3 months (all in PIK3CA-mutated tumors) | 1 PR (MWF), 12 SD ≥3 months (all in PIK3CA-mutated tumors) |

Pharmacodynamic Assessment Protocol

- Method: Immunohistochemistry (IHC) analysis of phosphorylated S6 (pS6) expression at Ser235/236 [4].

- Tissues: Formalin-fixed paraffin-embedded sections of skin and (optional) tumor tissues [4].

- Sampling: Skin biopsies at screening and within 2-4 hours after dosing in week 2 of cycle 1 (once-daily) or on day 1 of cycle 2 (intermittent) [4].

- Scoring: A histochemical score (H-score) was assigned based on levels and areas of pS6 expression [4].

- Key Finding: Skin pS6 expression was suppressed at doses ≥200 mg, demonstrating target engagement [4].

Research and Development Context

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pmc.ncbi.nlm.nih.gov]

- 5. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pubmed.ncbi.nlm.nih.gov]

Key Phase I Clinical Trial Results for Serabelisib Combinations

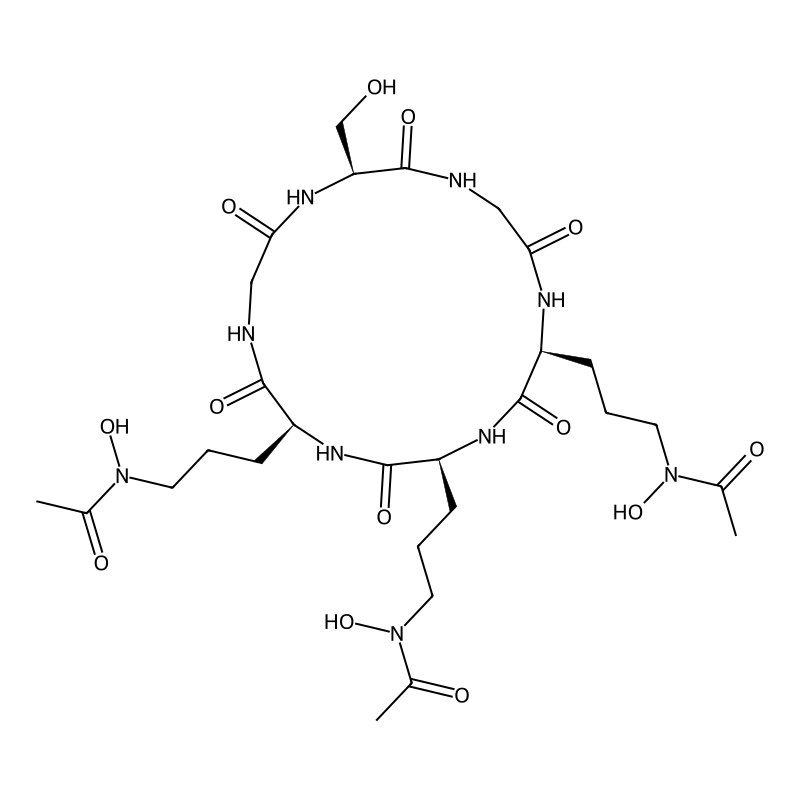

The most relevant Phase I study investigated a multi-node PI3K/AKT/mTOR pathway inhibition strategy by combining Serabelisib, Sapanisertib, and Paclitaxel [1].

| Trial Aspect | Details |

|---|---|

| ClinicalTrials.gov ID | NCT03154294 [1] |

| Phase | I [1] |

| Patient Population | 19 heavily pretreated patients with advanced solid tumors (10 ovarian, 6 endometrial, 3 breast cancers) [1] |

| Recommended Phase 2 Dose (RP2D) | Sapanisertib 3 or 4 mg + this compound 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m² (Days 1, 8, 15) on a 28-day cycle [1] |

| Most Frequent Grade 3/4 Adverse Events | Decreased WBC (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%), elevated liver enzymes (4%) [1] |

| Efficacy (in 15 evaluable patients) | Objective Response Rate (ORR): 47% (7 patients) Clinical Benefit Rate (CBR): 73% (11 patients) Responses | 3 Complete Response (CR), 4 Partial Response (PR), 4 Stable Disease (SD) > 6 months [1] | | Median Progression-Free Survival (PFS) | 11 months (for all 19 enrolled patients) [1] |

This combination strategy is under further investigation in a Phase 2 trial for advanced or recurrent endometrial cancer (NCT06463028), which began in December 2024 [2] [3].

Mechanism of Action and Experimental Rationale

This compound is a potent and selective oral inhibitor of the Class I PI3K alpha (PI3Kα) isoform [4] [5] [6]. It specifically targets the catalytic subunit p110α, which is frequently mutated in cancers.

The rationale for combining this compound with Sapanisertib (a dual mTORC1/mTORC2 inhibitor) and Paclitaxel is to achieve multi-node inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival that is often dysregulated in cancer [7]. Preclinical models in endometrial and breast cancer demonstrated that this combination more effectively suppresses pathway signaling (measured by phosphorylation of S6, AKT, and 4E-BP1) compared to single-node inhibitors [7].

The diagram below illustrates the strategic points of inhibition within this pathway.

Multi-node inhibition of the PI3K/AKT/mTOR pathway by the this compound, Sapanisertib, and Paclitaxel combination [1] [7].

Ongoing Research and Future Directions

The promising Phase I results have led to advanced clinical development. The PIKTOR combination (this compound + Sapanisertib) with Paclitaxel is now being evaluated in a Phase 2 trial for advanced or recurrent endometrial cancer [2] [3]. This trial also includes a substudy investigating the combination with a specific insulin-suppressing diet, based on preclinical evidence that such a diet can enhance the anti-tumor efficacy of these metabolic inhibitors [7] [8].

References

- 1. dose escalation study of dual PI3K/mTOR inhibition by... Phase I [pubmed.ncbi.nlm.nih.gov]

- 2. Sapanisertib and this compound (PIKTOR) With Paclitaxel and... [centerwatch.com]

- 3. Faeth Therapeutics & The GOG Foundation, Inc. GOG-3111 ... [gog.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Multi-node inhibition targeting mTORC1, mTORC2 and PI3Kα ... [pubmed.ncbi.nlm.nih.gov]

- 8. + Diet/Nab-paclitaxel for Solid Cancers · Info for... This compound [withpower.com]

Comprehensive Application Notes and Protocols for Serabelisib (TAK-117)

Chemical and Physical Properties

Serabelisib (also known as TAK-117, MLN1117, INK1117) is a potent and selective oral inhibitor of the PI3Kα isoform with the chemical formula C₁₉H₁₇N₅O₃ and a molecular weight of 363.37 g/mol (CAS Number: 1268454-23-4).⁞¹Its high purity (typically ≥99%) makes it suitable for precise in vitro and in vivo research applications. [1] [2] [3]

Solubility and Recommended Storage

The following table summarizes the solubility data and storage conditions for this compound to ensure solution stability and long-term potency.

Table 1: Solubility and Storage Information for this compound

| Solvent | Solubility | Stock Concentration | Storage Conditions (Solid) | Storage Conditions (Solution) |

|---|---|---|---|---|

| DMSO | ~5-6.4 mg/mL (~13.76-17.61 mM) [1] [4] | 10-100 mM | -20°C for 3 years [1] | -80°C for 1-2 years; -20°C for 1 year [1] [4] |

| Water | Insoluble [2] | N/A | +4°C for 2 years [4] | |

| Ethanol | Insoluble [2] | N/A |

Key Notes:

- Sonication and Warming: Slight heating and sonication are recommended to fully dissolve the powder in DMSO. [1] [4]

- Moisture-Sensitive DMSO: Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO for preparing stock solutions. [2]

- Avoid Freeze-Thaw Cycles: To prevent product inactivation, aliquot the stock solution into single-use portions after preparation. [4]

Stock Solution Preparation and In Vivo Formulation

DMSO Stock Solution for In Vitro Use

- Calculate Mass: Determine the mass of this compound needed for your desired concentration and volume (e.g., for 1 mL of 10 mM stock: 10 µmol × 363.37 g/mol = 3.63 mg).

- Weigh Compound: Accurately weigh the calculated amount of this compound powder.

- Dissolve in DMSO: Transfer the powder to a volumetric vial and add the required volume of pure, anhydrous DMSO.

- Sonicate: Sonicate and gently warm the mixture if necessary to achieve complete dissolution.

- Aliquot and Store: Dispense the solution into small aliquots and store them at -80°C or -20°C as indicated in Table 1.

Table 2: Example Dilution Guide for a 10 mM DMSO Stock

| Desired Final Concentration | Volume of Stock | Volume of Diluent (Culture Medium) |

|---|---|---|

| 1 µM | 0.1 µL | 999.9 µL |

| 5 µM | 0.5 µL | 999.5 µL |

| 10 µM | 1.0 µL | 999.0 µL |

Preparation of Dosing Formulation for Animal Studies

For in vivo administration, this compound is typically given orally by gavage. A common homogeneous suspension method is used [2]:

- Formulation: Use a vehicle of 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water. [2]

- Preparation: Add this compound powder to the 0.5% CMC-Na vehicle to achieve a working concentration of 5 mg/mL. [2] Mix thoroughly to create a uniform suspension.

- Dosage: In preclinical models (e.g., mice), effective doses typically range from 30 to 60 mg/kg, administered orally once daily. [2]

Key Experimental Data and Protocols

In Vitro Bioactivity and Selectivity

This compound demonstrates high selectivity for the p110α isoform of PI3K, as detailed in the table below.

Table 3: this compound Inhibitory Activity (IC₅₀) Against PI3K Isoforms and mTOR

| Target | IC₅₀ Value | Selectivity Relative to p110α |

|---|---|---|

| p110α (PI3Kα) | 15 - 21 nM [1] [2] [4] | --- |

| p110γ (PI3Kγ) | 1.9 - 1.9 µM [1] [4] | >100-fold [2] |

| p110β (PI3Kβ) | 4.5 µM [1] [4] | >100-fold [2] |

| p110δ (PI3Kδ) | 13.39 µM [1] [4] | >100-fold [2] |

| mTOR | 1.67 µM [1] [4] | >100-fold [2] |

Protocol: Cell Viability Assay (MTS)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines. [4]

- Cell Seeding: Seed 5,000 cells (e.g., SK-OV-3, U87MG) per well in a 96-well plate in low-serum media (0.2% FBS) and allow them to adhere for 18 hours. [4]

- Drug Treatment: Aspirate the media and replace it with fresh low-serum media containing this compound at the desired concentrations (e.g., a dilution series from 1 nM to 10 µM). Include a DMSO vehicle control. [4]

- Incubation: Incubate the cells for 48 hours.

- Viability Measurement: Add MTS reagent (e.g., Cell Titer 96 Aqueous One solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. [4]

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Protocol: In Vivo Efficacy Study

This outlines a standard protocol for evaluating this compound's antitumor activity in a mouse xenograft model. [2]

- Animal Models: Use immunodeficient mice implanted with human cancer cell lines (e.g., breast carcinoma) bearing PIK3CA mutations. [2] Models with PTEN or KRAS mutations are generally not efficacious. [2]

- Dosing Regimen: Administer this compound orally once daily at doses of 30 mg/kg and 60 mg/kg. [2] The treatment period can extend for several weeks, depending on the model.

- Endpoint Measurements: Monitor tumor volume and body weight regularly. At the end of the study, harvest tumors for pharmacodynamic analysis, such as assessing the inhibition of phosphorylation of AKT (p-Akt). [2]

Signaling Pathway and Mechanism of Action

This compound specifically inhibits the p110α catalytic subunit of Class IA PI3K. This inhibition blocks the conversion of PIP₂ to PIP₃, a key second messenger, thereby suppressing the activation of the AKT and mTOR signaling network. This leads to reduced cell proliferation, increased cell cycle arrest (G0/G1 phase), and apoptosis, particularly in cancer cells harboring PIK3CA mutations. [5] [6] The following diagram illustrates this mechanism and its cellular consequences.

Diagram 1: Mechanism of Action of this compound. The diagram shows how this compound selectively inhibits the p110α subunit of PI3K, blocking the downstream PI3K-AKT-mTOR signaling pathway. This inhibition prevents cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Critical Considerations for Researchers

- Mutation Status is Key: this compound exhibits potent efficacy in models with PIK3CA mutations but shows much less activity in PTEN-deficient tumor cells. [2] [5]

- In Vivo Specificity: At effective antitumor doses (30-60 mg/kg), this compound shows minimal impact on immune function (e.g., T-cell dependent antibody response), which is observed only at higher doses (120 mg/kg). [4]

- Clinical Relevance: this compound has been evaluated in several Phase I/II clinical trials (e.g., NCT01449370, NCT02393209) for advanced solid tumors, providing a translational bridge from preclinical findings. [2] [5]

References

- 1. | mTOR | PI3K | TargetMol this compound [targetmol.com]

- 2. This compound (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. | MLN1117 | PI3K inhibitor | Axon 4075 | Axon Medchem this compound [axonmedchem.com]

- 4. This compound (MLN1117) | p110α Inhibitor [medchemexpress.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Inhibition of PI3 kinase isoform p110α suppresses ... [pmc.ncbi.nlm.nih.gov]

Therapeutic Context and Mechanism of Action

Serabelisib is a novel, highly selective, and orally bioavailable inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform [1] [2] [3]. It is currently investigated in clinical trials for various solid malignancies [2] [3].

Its therapeutic effect stems from potently inhibiting the PI3K/AKT/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to a range of anti-tumor effects, as detailed in the table below.

Table 1: Documented Cellular Effects of this compound in Preclinical Models

| Cancer Model | Observed Effects | Key Findings | Source |

|---|---|---|---|

| Hepatoma (HepG2, HuH-6) | Proliferation, Apoptosis, Pyroptosis, Migration | Dose-dependent inhibition of colony formation and viability; induction of apoptosis and pyroptosis; reduced cell migration and invasion. | [2] [3] |

| Breast & Endometrial Cancer | PI3K/AKT/mTOR Signaling | Enhanced pathway inhibition when combined with the mTORC1/2 inhibitor sapanisertib, surpassing single-node inhibitors. | [4] |

| Isogenic BaF3 Cell Model | p110α-specific Cell Viability | Used to determine cellular IC50 and demonstrate isoform selectivity against p110α. | [5] |

The following diagram illustrates the core mechanism of this compound and the downstream biological effects observed in cell models.

Experimental Protocol: Assessing this compound's Effects on Cancer Cells

This protocol is adapted from a 2024 study investigating this compound in hepatoma cells [2] [3]. You can use it as a robust starting point for your own work.

Cell Line and Reagent Preparation

- Cell Lines: HepG2 and HuH-6 (hepatoblastoma) were used in the source study. Ensure your chosen cell line is relevant to your research question.

- This compound Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. On the day of treatment, dilute the stock solution in complete cell culture medium to the desired working concentrations. A vehicle control (containing the same volume of DMSO) is essential.

Cell Seeding and Drug Treatment

- Seed cells in appropriate culture vessels (e.g., 6-well plates for most assays, 96-well plates for viability assays) at a density of ~2x10⁵ cells per well.

- Allow cells to adhere overnight in a standard humidified incubator at 37°C with 5% CO₂.

- The next day, replace the medium with a fresh one containing this compound. The source study used a dose range of 2 μM, 4 μM, and 8 μM with an intervention time of 48 hours [3].

Key Assays and Methodologies

Table 2: Summary of Key Assay Protocols

| Assay | Protocol Summary | Key Steps | Measurement / Output |

|---|

| Cell Viability (CCK-8) | Cells are incubated with CCK-8 reagent after drug treatment. | 1. Aspirate medium. 2. Add CCK-8 working solution (e.g., 100 μL medium + 10 μL CCK-8 stock). 3. Incubate 2-4 hours at 37°C. 4. Measure absorbance at 450 nm. | Absorbance proportional to viable cell number. | | Proliferation (EdU Assay) | Measures DNA synthesis in proliferating cells. | 1. Incubate cells with 50 μM EdU for 24h before assay end. 2. Fix cells and perform Apollo staining. 3. Stain DNA with Hoechst 33342. 4. Image and analyze. | EdU-positive (proliferating) cells vs. total Hoechst-positive cells. | | Clonogenic Survival | Measures the ability of a single cell to form a colony. | 1. After treatment, trypsinize and re-seed cells at low density (e.g., 1000 cells/well in a 6-well plate). 2. Culture for 7-14 days, replacing medium periodically. 3. Fix and stain colonies with crystal violet or similar. 4. Count colonies (>50 cells). | Number of colonies formed. | | Apoptosis (Flow Cytometry) | Quantifies early and late apoptotic cells. | 1. Harvest cells after treatment. 2. Resuspend in binding buffer. 3. Stain with Annexin V-FITC and Propidium Iodide (PI) in the dark for 10-15 min. 4. Analyze by flow cytometry. | % of cells in Quadrants: Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis). | | Cell Cycle (Flow Cytometry) | Analyzes distribution of cells in cell cycle phases. | 1. Fix cells in 75% ethanol at 4°C overnight. 2. Wash and incubate with RNAse. 3. Stain DNA with PI in the dark. 4. Analyze by flow cytometry. | Percentage of cells in G0/G1, S, and G2/M phases. | | Western Blotting | Analyzes protein expression and pathway modulation. | 1. Lyse cells after treatment. 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Block and incubate with primary antibodies (e.g., p-AKT, AKT, E-cadherin, GSDMD, Cleaved Caspase-3). 4. Incubate with HRP-conjugated secondary antibodies. 5. Detect using chemiluminescence. | Protein expression levels; phosphorylation status. |

The workflow for these experiments can be visualized as follows:

Advanced Applications: Combination Strategies

Recent evidence suggests that combining this compound with other targeted agents can enhance efficacy and overcome resistance.

- With mTOR Inhibitors: Combining this compound with sapanisertib (an mTORC1/mTORC2 inhibitor) more completely suppressed PI3K/AKT/mTOR pathway signaling in endometrial and breast cancer models than single-agent inhibitors. This combination more effectively inhibited phosphorylation of both S6 and 4E-BP1 [4].

- With Chemotherapy: In vivo, the triplet combination of sapanisertib, this compound, and paclitaxel (with an insulin-suppressing diet) achieved complete tumor growth inhibition and regression in xenograft models [4].

Critical Considerations for Your Research

- Dose-Response Relationship: Always include a range of concentrations (e.g., 2-8 μM) to establish a dose-dependent effect [3].

- Isoform Selectivity: this compound's cellular IC50 and effects are most relevant in models dependent on p110α signaling. Its cellular selectivity over p110δ was reported to be 2660-fold [5].

- Combination Experiments: When combining this compound with other drugs, consider performing a matrix of concentrations to identify synergistic, additive, or antagonistic effects.

I hope these application notes and the detailed protocol provide a solid foundation for your work with this compound.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound regulates GSDMD-mediated pyroptosis, ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound regulates GSDMD-mediated pyroptosis, ... [advances.umw.edu.pl]

- 4. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

- 5. Functional impact and molecular binding modes of drugs ... [nature.com]

Application Notes: Protocol for PI3Kα and mTOR Inhibitor Combination Therapy in Solid Tumors

Scientific Rationale and Mechanism of Action

The therapeutic strategy of combining a PI3Kα inhibitor with an mTOR inhibitor is grounded in the profound interconnectivity of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Everolimus is a well-characterized mTOR inhibitor that binds to the FK506-binding protein 12 (FKBP-12), forming a complex that specifically inhibits the mTOR complex 1 (mTORC1). This inhibition leads to a blockade of downstream signaling, reducing protein synthesis and inducing cell cycle arrest [1] [2] [3]. Preclinical data confirms that everolimus inhibits breast cancer cell growth, migration, and invasion through this pathway [4].

However, a well-documented compensatory mechanism can limit the efficacy of mTORC1 inhibition: the relief of negative feedback loops can lead to upstream activation of AKT via mTOR complex 2 (mTORC2) [2]. The addition of a PI3Kα inhibitor (such as alpelisib or, by extension, serabelisib) addresses this limitation by simultaneously targeting a key upstream node. This dual inhibition has been shown to have synergistic efficacy in preclinical models, providing a strong rationale for clinical testing of the combination to overcome potential resistance and enhance antitumor activity [5].

Clinical Trial Summary and Quantitative Data

The following protocols and data are derived from a Phase Ib randomised, open-label, multicentre study investigating alpelisib in combination with everolimus ± exemestane in patients with advanced solid tumours, including postmenopausal women with hormone receptor-positive (HR+), HER2- advanced breast cancer [5].

Key Efficacy Outcomes

The study reported progression-free survival (PFS) rates at 16 weeks across different patient cohorts, demonstrating the clinical activity of the combination.

Table 1: 16-Week Progression-Free Survival (PFS) by Patient Cohort

| Patient Cohort | 16-Week PFS Rate (%) | 90% Confidence Interval |

|---|---|---|

| Renal Cell Carcinoma (mTORi-naive) | 52.4 | 32.8 - 71.4 |

| Pancreatic NET (prior mTORi) | 35.3 | 16.6 - 58.0 |

| Other Solid Tumors (prior mTORi) | 30.0 | 8.7 - 60.7 |

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most frequent adverse events were consistent with the known effects of both drugs.

Table 2: Common Adverse Events (≥30% of patients) and Dose-Limiting Toxicities (DLTs)

| Category | Findings |

|---|---|

| Most Common Adverse Events | Hyperglycaemia, stomatitis, diarrhoea, nausea, asthenia, decreased appetite, fatigue [5]. |

| Dose-Limiting Toxicities (DLTs) | Hyperglycaemia, diarrhoea, stomatitis, hypocalcaemia, acute kidney injury [5]. |

| Recommended Dose for Expansion (Doublet) | Alpelisib 250 mg + Everolimus 2.5 mg (once daily) [5]. |

| Recommended Dose for Expansion (Triplet with Exemestane) | Alpelisib 200 mg + Everolimus 2.5 mg + Exemestane 25 mg (once daily) [5]. |

Detailed Experimental Protocols

This section outlines the core methodologies employed in the clinical study, which can be adapted for future preclinical or clinical work with similar combinations.

Study Design and Patient Population

- Study Type: Phase Ib, randomised, open-label, multicentre [5].

- Study Phases: The trial consisted of two main parts:

- Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).

- Dose Expansion: To further assess safety, tolerability, and preliminary efficacy in specific patient cohorts.

- Patient Population:

- Dose Escalation: Enrolled patients with advanced solid tumours and postmenopausal women with HR+, HER2- advanced breast cancer.

- Dose Expansion: Enrolled patients with pancreatic neuroendocrine tumours (mTORi-naive), renal cell carcinoma (mTORi-naive), patients with mTORi-pretreated solid tumours, and postmenopausal women with HR+, HER2- advanced breast cancer [5].

Dosing and Administration

- Drug Administration:

- Dose Determination: The MTD and RDE were established based on the incidence of dose-limiting toxicities (DLTs) during the first treatment cycle [5].

Pharmacokinetic (PK) Assessment

- Objective: To evaluate potential drug-drug interactions between the PI3Kα inhibitor and everolimus.

- Methodology: Plasma concentrations of everolimus, the PI3Kα inhibitor, and exemestane were measured when administered alone and in combination.

- Key Finding: The pharmacokinetics of 2.5 mg everolimus were largely unchanged in the presence of the PI3Kα inhibitor, and no clinically relevant drug-drug interactions were observed [5].

Efficacy and Safety Evaluation

- Efficacy Endpoints:

- Primary: Progression-free survival (PFS) rate.

- Secondary/Exploratory: Objective response rate (ORR) assessed using RECIST criteria [5].

- Safety Monitoring:

- Continuous monitoring of adverse events, clinical laboratory values (including serum glucose and lipid levels), and vital signs.

- Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [5].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow for the combination therapy.

Mechanism of PI3Kα and mTOR Inhibitor Combination

Phase Ib Clinical Trial Workflow

Conclusion and Research Implications

The combination of a PI3Kα inhibitor and everolimus represents a rationally designed therapeutic approach for targeting the PI3K/AKT/mTOR pathway. The clinical data demonstrates that the combination has manageable, reversible toxicity and shows promising clinical activity in various solid tumours, including renal cell carcinoma and pancreatic neuroendocrine tumours [5]. The established protocols for dose escalation, safety monitoring, and pharmacokinetic analysis provide a valuable template for future research.

Future directions should include the exploration of predictive biomarkers to identify patient populations most likely to benefit from this combination therapy, potentially enhancing its efficacy and therapeutic index.

References

- 1. Everolimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Everolimus - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 4. Everolimus inhibits breast cancer cell growth through PI3K/ ... [pubmed.ncbi.nlm.nih.gov]

- 5. Alpelisib in combination with everolimus ± exemestane ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Serabelisib: Stability, Storage, and Experimental Methods

Introduction to Serabelisib: Drug Properties and Mechanism of Action

This compound (also known as TAK-117, INK-1117, MLN-1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform with an IC₅₀ of 21 nmol/L against PI3Kα in cell-free assays. It demonstrates >100-fold selectivity relative to other Class I PI3K family members (PI3Kβ, γ, δ) and mTOR, along with high specificity against a broad panel of other kinases. This selective targeting makes it a valuable investigational agent for studying the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cellular proliferation, survival, and metabolism. The compound has the chemical formula C₁₉H₁₇N₅O₃ with a molecular weight of 363.37 g/mol and CAS number 1268454-23-4 [1] [2].

The primary mechanism of action of this compound involves competitive inhibition of ATP binding to the p110α catalytic subunit of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts downstream signaling through AKT and mTOR, leading to reduced cellular proliferation, induction of apoptosis, and decreased glucose metabolism in sensitive cells. Preclinical studies have demonstrated that this compound exhibits potent activity in tumor cell lines bearing PIK3CA mutations, while showing significantly less activity in PTEN-deficient tumor cells where PI3K pathway activation is independent of PI3Kα [1] [3].

Stability and Storage Conditions

Chemical Stability and Storage Recommendations

Proper storage conditions are critical for maintaining the chemical integrity and biological activity of this compound during research applications. The compound exhibits pH-dependent solubility, being highly soluble under acidic conditions but poorly soluble in neutral to basic environments. This property significantly influences both its storage requirements and bioavailability [4].

Table 1: Recommended Storage Conditions for this compound

| Formulation Type | Temperature | Conditions | Stability Duration |

|---|---|---|---|

| Pure Powder | -20°C | Tightly sealed container in cool, well-ventilated area | Not specified |

| Solution in DMSO | -80°C | Moisture-absorbing DMSO reduces solubility; use fresh DMSO | Short-term (for experimental use) |

| Dry Syrup Formulation | Room Temperature | Reconstituted in water immediately before use | Stable for dosing, use immediately |

For the pure powder form, it is essential to keep containers tightly sealed in cool, well-ventilated areas, protected from direct sunlight and sources of ignition. The solution in DMSO should be used promptly as moisture-absorbing DMSO can reduce solubility over time. For the investigational dry syrup formulation, the powder should be stored at room temperature and reconstituted with water immediately before administration to patients [1] [4] [5].

Stability Data and Handling Considerations

Recent formulation development efforts have focused on addressing the significant pharmacokinetic variability observed in early clinical trials with capsule and tablet formulations of this compound. This variability was largely attributed to the compound's pH-dependent solubility profile, where absorption could be substantially affected by gastric pH conditions. A novel dry syrup formulation has been developed to optimize PK properties and enhance compliance in pediatric populations. This formulation incorporates multiple acids to improve solubility in water and maintain the dissolved state even at higher pH conditions than typically found in the gastric environment [4].

Table 2: Stability Assessment of Oral Anticancer Medications Under Various Storage Conditions

| Storage Condition | Temperature Range | Effect on this compound | Recommendations |

|---|---|---|---|

| Controlled Room Temperature | 25°C ± 2°C/60% RH ± 5% RH | Optimal for most formulations | Recommended for dry syrup |

| Accelerated Conditions | 40°C ± 2°C/75% RH ± 5% RH | Used for stability testing | Not for long-term storage |

| Patient Home Storage | Varies (typically 15-30°C) | Dry syrup stable under these conditions | Maximum 3 months recommended |

The dry syrup formulation has demonstrated improved dissolution characteristics and reduced intersubject pharmacokinetic variability in clinical studies. Dissolution testing of the prototype formulation in pH 4.0 testing solution showed favorable dissolution profiles. Additionally, in vivo pharmacokinetic studies in dogs demonstrated that the dry syrup formulation maintained adequate exposure even under altered gastric pH conditions, unlike the conventional suspension formulation [4].

Formulation Development and Characterization Protocol

Dry Syrup Formulation Development

The development of the dry syrup formulation of this compound was undertaken to address significant pharmacokinetic variability observed with earlier solid dosage forms and to create a formulation suitable for pediatric patients. The dry syrup is composed of granulized this compound with various additives, including multiple acids designed to improve solubility in water and maintain the drug in solution even at higher pH levels. The final formulation for clinical studies also included sweeteners and flavor additives to enhance palatability [4].

Protocol for Dry Syrup Preparation:

- Weighing: Accurately weigh this compound and excipients, including acidifiers (citric acid, tartaric acid), suspending agents (xanthan gum, microcrystalline cellulose), sweeteners (sucralose), and flavor masks (natural and artificial flavors)

- Granulation: Combine active pharmaceutical ingredient (API) and excipients using wet granulation technology with an appropriate binder solution (e.g., PVP K30 in hydroalcoholic solution)

- Drying: Dry the granules in a fluid bed dryer at 40-45°C until the loss on drying (LOD) is less than 2%

- Sizing: Pass the dried granules through an appropriate mesh screen (typically #20-30 mesh) to ensure uniform particle size distribution

- Blending: Blend the sized granules with extra-granular excipients, including sweeteners and flavors, in a V-blender for 15-20 minutes

- Packaging: Package the final blend in airtight containers with desiccant to protect from moisture

Formulation Characterization Methods

Dissolution Testing Protocol:

- Apparatus: USP Type I (basket) or Type II (paddle) apparatus

- Medium: pH 4.0 acetate buffer, 800 mL

- Temperature: 37°C ± 0.5°C

- Rotation Speed: 50 rpm

- Sampling Time Points: 5, 10, 15, 20, 30, 45, and 60 minutes

- Analysis: Withdraw samples, filter through 0.45μm PVDF filter, and analyze by HPLC with UV detection at suitable wavelength

- Acceptance Criteria: Not less than 80% (Q) dissolved in 30 minutes

Reconstitution Characterization:

- Procedure: Add 100 mL of water to the appropriate amount of dry syrup powder (to achieve desired dose concentration)

- Mixing: Stir for 1-2 minutes to ensure complete suspension

- Assessment: Evaluate suspension uniformity, sedimentation rate, and re-suspendability according to USP guidelines

The dry syrup formulation development successfully addressed the pH-dependent solubility issues of this compound, demonstrating consistent dissolution profiles regardless of gastric pH conditions, making it particularly suitable for patients with varying gastric acidity or those taking acid-reducing medications [4].

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Cell Proliferation Assay Protocol:

- Cell Lines: Use PIK3CA-mutant tumor cell lines (e.g., breast cancer, gastric cancer) and PTEN-deficient lines as controls

- Plating: Seed cells in 96-well plates at optimized density (1,000-5,000 cells/well) in complete medium

- Dosing: After 24 hours, treat with this compound at concentrations ranging from 1 nM to 100 μM (serial dilutions)

- Incubation: Maintain cells for 72-96 hours at 37°C, 5% CO₂

- Viability Assessment: Add MTT or CellTiter-Glo reagent and measure absorbance/luminescence according to manufacturer's instructions

- Data Analysis: Calculate IC₅₀ values using four-parameter logistic curve fitting

Western Blot Analysis for Pathway Inhibition:

- Cell Treatment: Treat cells with this compound at concentrations near the IC₅₀ for 2-24 hours

- Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Electrophoresis: Separate 20-30 μg protein by SDS-PAGE (8-12% gels)

- Transfer: Transfer to PVDF membranes using standard protocols

- Blocking: Block with 5% BSA or non-fat milk for 1 hour

- Antibody Incubation: Incubate with primary antibodies (p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C

- Detection: Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent, and image

This compound administration in PIK3CA-mutant tumor cell lines results in potent PI3K pathway inhibition as evidenced by reduced phosphorylation of AKT and S6, blockade of cellular proliferation, and induction of apoptosis. The compound shows significantly less activity in PTEN-deficient tumor cells, which typically display constitutive PI3K pathway activation independent of PI3Kα [1] [3].

In Vivo Pharmacokinetics and Efficacy Studies

Animal Dosing and Sample Collection Protocol:

- Animal Models: Use murine xenograft models of human cancer (e.g., breast carcinoma) bearing PIK3CA oncogenic mutations

- Dosing Formulation: Prepare this compound in 0.5% methylcellulose suspension or using the dry syrup formulation suspended in water

- Dosing Regimen: Administer orally at 60 mg/kg once daily; include vehicle control groups

- Blood Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via appropriate methods

- Plasma Separation: Centrifuge blood samples, collect plasma, and store at -80°C until analysis

- Tumor Measurement: Monitor tumor volumes regularly using calipers; calculate volume as (length × width²)/2

Bioanalytical Method for Plasma Sample Analysis:

- Sample Preparation: Perform protein precipitation with acetonitrile containing internal standard

- LC-MS/MS Conditions: Use C18 column, mobile phase of water/acetonitrile with 0.1% formic acid, gradient elution

- Mass Spectrometry: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM)

- Quantification: Use peak area ratios against calibration curves (linear range 1-1000 ng/mL)

Administration of this compound leads to dose-dependent inhibition of tumor growth in murine xenograft models bearing PIK3CA oncogenic mutations, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. The preclinical antitumor activity of single-agent this compound has been shown to be independent of dosing schedules and driven by total plasma exposures. The mean terminal half-life of this compound is approximately 11 hours (range: 6-14 hours) in humans, with no meaningful accumulation observed with repeated dosing [1].

Figure 1: PI3Kα Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point of inhibition by this compound, highlighting its selective targeting of the p110α catalytic subunit of PI3Kα.

Handling, Safety, and Regulatory Information

Safety Profile and Handling Precautions

This compound requires careful handling in laboratory settings to ensure researcher safety and compound integrity. According to safety data sheets, the compound is classified as Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed) and presents environmental hazards with classification as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [5].

Personal Protective Equipment (PPE) Requirements:

- Eye protection: Safety goggles with side-shields

- Hand protection: Appropriate chemical-resistant gloves (e.g., nitrile)

- Respiratory protection: Suitable respirator when handling powder to avoid inhalation

- Skin and body protection: Impervious laboratory coat or clothing

- Engineering controls: Use in areas with appropriate exhaust ventilation; ensure accessible safety shower and eyewash station

First Aid Measures:

- Eye contact: Remove contact lenses, flush immediately with large amounts of water for at least 15 minutes, and seek medical attention

- Skin contact: Rinse skin thoroughly with water, remove contaminated clothing, and wash with soap and water

- Inhalation: Relocate to fresh air immediately; if breathing is difficult, administer oxygen or seek medical help

- Ingestion: Wash out mouth with water, do NOT induce vomiting, and call a physician or poison control center

Adverse Events and Toxicity Profile

Clinical studies have identified several adverse events associated with this compound administration. The most frequent adverse event observed is hyperglycemia, which is consistent with the role of PI3K signaling in glucose metabolism. In phase I clinical trials, all cases of hyperglycemia were mild to moderate and transient, requiring no medical interventions. Other observed adverse events include increased serum creatinine levels at higher doses (300 mg once daily), which in some cases led to dose discontinuation. Decreased white blood cells (20%), nonfebrile neutropenia (12%), anemia (9%), elevated liver enzymes (4%), and hyperglycemia (11%) have been reported in combination therapy studies [4] [6].

In the event of a spill, personnel should use full personal protective equipment, avoid breathing vapors or dust, and ensure adequate ventilation. Small spills should be contained using appropriate absorbent material, and surfaces should be decontaminated with alcohol. All contaminated material should be disposed of according to institutional guidelines for pharmaceutical waste [5].

References

- 1. This compound (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. A randomized, placebo‐controlled study to evaluate safety ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound(TAK-117,INK1117,MLN1117)|1268454-23-4|MSDS [dcchemicals.com]

- 6. Phase I dose escalation study of dual PI3K/mTOR ... [sciencedirect.com]

Established Experimental Models and Key Assays

Researchers typically evaluate Serabelisib's bioactivity using in vitro cell line models and in vivo xenograft models, focusing on its ability to inhibit the PI3K/AKT/mTOR pathway. The core methodology across these assays is the analysis of pathway inhibition by measuring changes in key phosphorylated proteins through Western blotting.

The diagram below illustrates this central pathway and the mechanism of multi-node inhibition, which is a key concept in the recent research on this compound.

Experimental Data and Findings from Key Studies

The following tables summarize the core experimental data from recent research, providing a quantitative overview of this compound's activity.

Table 1: In Vitro Efficacy of this compound-Based Combinations [1] [2]

| Cell Line / Model | Treatment | Key Readout | Experimental Finding |

|---|---|---|---|

| Endometrial & Breast cancer cell lines | This compound + Sapanisertib | p-S6 (Ser240/244) & p-4E-BP1 (Thr37/46) | Superior suppression of both p-S6 and p-4E-BP1 vs. any single-node inhibitor (Alpelisib, Everolimus, Capivasertib). |

| Various solid tumor models | This compound + Sapanisertib + (Chemotherapy/Hormonal therapy/CDK4/6i) | Pathway signaling & Cell viability | Effectively combined with Paclitaxel, Carboplatin, Fulvestrant, Elacestrant, Palbociclib. |

Table 2: In Vivo Efficacy and Clinical Trial Data [1] [3]

| Model Type | Treatment Regimen | Key Outcome | Result |

|---|---|---|---|

| Mouse xenograft models | Sapanisertib + this compound + Paclitaxel + Insulin-Suppressing Diet (ISD) | Tumor growth inhibition | Complete tumor growth inhibition and tumor regression. |

| Phase I clinical trial (Patients with advanced solid tumors) | Sapanisertib + this compound + weekly Paclitaxel | Objective Response Rate (ORR) | ORR of 47% in evaluable patients (n=15). |

| Progression-Free Survival (PFS) | PFS of 11 months across all patients (n=19). |

Detailed Experimental Methodology

In Vitro Combination Efficacy Assay

This is the primary method for quantifying this compound's bioactivity in a multi-node inhibition strategy [1] [2].

- Cell Lines: Endometrial and breast cancer cell lines harboring a range of PI3K/AKT/mTOR pathway mutations.

- Drug Treatment:

- Agents: this compound (PI3Kα inhibitor), Sapanisertib (mTORC1/2 inhibitor), comparators (Alpelisib, Everolimus, Capivasertib).

- Concentration: Clinically relevant concentrations, representing free-drug exposures in patients (e.g., average and maximum plasma concentrations, or a midpoint) [1].

- Duration: Typically 1-2 hours for acute signaling response, or longer for viability assays.

- Key Readout - Western Blot Analysis:

- Target Proteins: Phosphorylated S6 (Ser240/244), total S6, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1.

- Procedure:

- Cell Lysis: Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.

- Transfer: Transfer proteins from gel to a nitrocellulose or PVDF membrane.

- Blocking: Incubate membrane with a blocking solution (e.g., 5% BSA or non-fat milk).

- Antibody Probing:

- Probe with primary antibodies against target phospho-proteins and total proteins.

- Incubate with HRP-conjugated secondary antibodies.

- Detection: Use chemiluminescent substrate and image the membrane.

- Data Interpretation: The combination of this compound and Sapanisertib is considered highly effective because it achieves concurrent suppression of both p-S6 and p-4E-BP1, which single-node inhibitors often fail to do.

In Vivo Xenograft Tumor Growth Inhibition

This assay evaluates the efficacy of the combination in a living organism [1].

- Animal Model: Immunodeficient mice (e.g., NSG) implanted with human cancer cell lines or patient-derived xenografts (PDXs).

- Treatment Groups:

- Vehicle control

- Single-agent arms (e.g., this compound alone, Sapanisertib alone)

- Combination arm (this compound + Sapanisertib)

- Combination with chemotherapy/diet (this compound + Sapanisertib + Paclitaxel + Insulin-Suppressing Diet)

- Dosing Schedule:

- This compound: Orally, daily.

- Sapanisertib: Orally, daily or on an intermittent schedule.

- Paclitaxel: Intravenously, once weekly.

- Key Measurements:

- Tumor Volume: Measured regularly with calipers. Calculated as (length × width²)/2.

- Body Weight: Monitored as an indicator of treatment toxicity.

- Endpoint Analysis: Tumors are harvested for immunohistochemistry (IHC) or Western blot analysis to confirm pathway inhibition in the tissue.

Important Considerations for Protocol Design

- Critical Experimental Factor: The most significant finding is the superiority of multi-node inhibition (targeting both PI3Kα and mTORC1/2) over single-agent approaches. Your experimental design should include this combination as a core arm [1] [2].

- Model Selection: Choose cell lines or PDX models with known PI3K pathway mutations (e.g.,

PIK3CAmutations,PTENloss) to model the intended patient population [4]. - Addressing Toxicity: A major challenge with PI3K pathway inhibition is treatment-induced hyperglycemia. The research highlights that co-administration of an Insulin-Suppressing Diet (ISD) can mitigate this side effect and improve antitumor efficacy in vivo, a factor you may need to account for in animal studies [1].

References

- 1. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

- 2. Multi-node inhibition targeting mTORC1, mTORC2 and PI3Kα ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I dose escalation study of dual PI3K/mTOR ... [pubmed.ncbi.nlm.nih.gov]

- 4. Combination Therapy Approach to Overcome the ... [mdpi.com]

Serabelisib food effect pharmacokinetics

FAQs on Serabelisib Food Effect

Here are answers to common questions regarding the food effect on this compound.

| Question | Evidence-Based Answer & Key Findings | Relevant Study Details |

|---|---|---|

| Does food affect this compound absorption? | Yes, significantly. Taking this compound with food increases systemic exposure [1] [2]. | A clinical study in healthy subjects showed a 1.5-fold increase in the area under the curve (AUC) when administered with a high-fat meal compared to the fasted state [2]. |

| What is the recommended administration? | Administer with food to ensure adequate and consistent absorption [3]. | In the phase 2 trial for vascular malformations, ART-001 (this compound) dry syrup was specifically administered after breakfast [3]. |

| Why is formulation important? | This compound has pH-dependent solubility, leading to high variability in absorption. A new dry syrup formulation was created to address this [1]. | The dry syrup formulation contains acids to improve solubility and maintain the drug in a soluble form, which substantially improved intersubject pharmacokinetic variability [1]. |

Experimental Data & Protocols

For your experimental design and troubleshooting, the following table summarizes key quantitative findings from pivotal studies.

| Study Parameter | Fasted State | Fed State (High-Fat Meal) | Formulation & Dose | Citation |

|---|---|---|---|---|

| Relative Bioavailability (AUC) | Reference | 1.50-fold increase (90% CI: 1.00, 2.25) | 600 mg (Tablet) | [2] |

| Effect of Gastric Acid Reduction | Reference | Not Applicable | 98% reduction in AUC when co-administered with lansoprazole (Tablet) | [2] |

| Food Effect (New Formulation) | AUC and Cmax decreased by 12% and 36% vs. fasted state, respectively. | Reference (post-meal dosing) | 100 mg (Dry Syrup) | [1] |

Scientific Background & Mechanisms

Understanding the underlying mechanisms can help in troubleshooting experimental issues.

- Mechanism of Food Effect: The primary reason for the food effect and high variability is the drug's pH-dependent solubility [1] [2]. This compound is highly soluble in acidic conditions (like the fasted stomach) but much less soluble at neutral to basic pH. Food intake stimulates acid production and delays gastric emptying, which can create a more favorable environment for the drug to dissolve.

- Impact of Acid-Reducing Agents: Concomitant use of drugs that increase gastric pH, such as proton pump inhibitors (e.g., lansoprazole), can cause a drastic reduction in this compound bioavailability [2]. This is a critical consideration for clinical trial designs and patient management.

- Formulation Strategy: The development of the dry syrup formulation was a direct response to these challenges. It is granulized with additives, including multiple acids, to improve solubility in water and maintain the drug in a soluble form even at higher pH levels [1]. This approach has proven successful in reducing pharmacokinetic variability [1].

Experimental Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the strategic approach to its formulation development.

Troubleshooting Guide

- High Variability in PK Data: If you encounter high intersubject variability in pharmacokinetic results, the most likely culprit is inconsistent fasting/fed conditions or concomitant use of medications that alter gastric pH [1] [2]. Strictly control and document these factors in your study protocol.

- Unexpectedly Low Bioavailability: This can occur if the drug is administered under fasted conditions or with acid-reducing agents [2]. Ensure the drug is dosed with food as recommended and screen participants for prohibited medications.

- Formulation Selection for Pediatric Populations: The dry syrup formulation is specifically designed to be compliant with the pediatric population and has demonstrated a favorable PK and safety profile in clinical trials [1] [3]. It is the recommended formulation for studies involving children.

References

Serabelisib lansoprazole proton pump inhibitor interaction

Lansoprazole Interaction Profile Overview

| Mechanism | Key Proteins Involved | Clinical/Experimental Significance | Relevance for Investigational Drugs |

|---|---|---|---|

| Cytochrome P450 Metabolism [1] [2] [3] | CYP2C19 (Primary), CYP3A4 (Secondary) [2] | Major pathway; subject to genetic polymorphism (CYP2C19); potential for interactions with other enzyme substrates/inhibitors. [1] [3] | High. Serabelisib's metabolism should be screened against these CYPs. |

| P-glycoprotein (P-gp) Transport [4] | P-glycoprotein (ABCB1) | Lansoprazole is both a substrate and a weak inhibitor of this efflux transporter. [4] | Moderate. Potential for bioavailability changes if this compound is a P-gp substrate. |

| pH-Dependent Absorption [3] | Gastric H+,K+-ATPase (Target) | Increasing gastric pH can alter the solubility and absorption of co-administered drugs (e.g., atazanavir, mycophenolate mofetil). [3] | High. Critical for drugs with pH-dependent solubility (e.g., weak bases). |

Experimental Protocols for Interaction Assessment

When planning studies for this compound, the following methodologies, informed by research on PPIs, can be employed to evaluate potential interactions.

Assessing CYP450-Mediated Interactions

This protocol is used to determine if a drug is a victim of metabolic interactions.

- Objective: To evaluate the inhibitory potential of lansoprazole on major CYP450 enzymes and to identify the specific isoforms responsible for this compound's metabolism.

- Key Methodologies:

- Human Liver Microsomes (HLM) Incubation: Incubate this compound with a pooled HLM system. Use chemical inhibitors selective for specific CYP isoforms (e.g., Ticlopidine for CYP2C19, Ketoconazole for CYP3A4) to see which pathways are involved. [2]

- Recombinant CYP Enzymes: Incubate this compound with individual, expressed CYP enzymes (CYP2C19, CYP3A4, CYP2C9, etc.) to directly identify which ones metabolize the drug. [3]

- CYP Inhibition Assay: Determine if lansoprazole inhibits the metabolism of well-established probe substrates (e.g., Omeprazole for CYP2C19) in HLM, calculating the IC50 value to quantify inhibition potency. [3]

- Data Analysis: Monitor for the depletion of this compound and/or formation of its metabolites using LC-MS/MS. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor indicates the involvement of that CYP pathway.

Assessing P-glycoprotein-Mediated Interactions

This protocol evaluates interactions involving the drug transporter P-gp.

- Objective: To determine if lansoprazole alters the transport of this compound via P-gp inhibition.

- Key Methodologies:

- Bidirectional Transport Assay: Using polarized cell lines like Caco-2 or MDCKII overexpressing human MDR1 (P-gp). [4]

- Measure the apical-to-basal (A-B) and basal-to-apical (B-A) transport of this compound across the cell monolayer.

- Repeat the experiment in the presence of a known P-gp inhibitor (e.g., PSC-833/valspodar) or lansoprazole itself. [4]

- Bidirectional Transport Assay: Using polarized cell lines like Caco-2 or MDCKII overexpressing human MDR1 (P-gp). [4]

- Data Analysis: A compound that is a P-gp substrate will typically show a B-A / A-B efflux ratio significantly greater than 2. If lansoprazole is a P-gp inhibitor, it will significantly reduce this efflux ratio for a substrate like digoxin (positive control) or potentially this compound. [4]

The following diagram illustrates the logical workflow for a comprehensive drug interaction investigation, based on these established protocols.

Frequently Asked Questions for Technical Support

Q1: The metabolic stability assay for our drug candidate shows high clearance. Could concomitant lansoprazole affect its exposure in clinical trials? Yes, potentially. Lansoprazole is primarily metabolized by and can inhibit CYP2C19 [1] [3]. If your drug is also a substrate for CYP2C19, lansoprazole co-administration could reduce its metabolic clearance, leading to increased systemic exposure (higher AUC and Cmax). It is crucial to identify the primary metabolic pathways of your investigational drug early in development.

Q2: We are planning a clinical trial where participants may be on stable lansoprazole therapy. What is the critical pharmacokinetic parameter to monitor? The most critical parameter is the Area Under the Curve (AUC). A significant change in AUC indicates a metabolic drug-drug interaction. You should also monitor Cmax and t½ (half-life). A dedicated pharmacokinetic study comparing the exposure of your drug with and without lansoprazole co-administration is recommended to quantify this effect. [3]

Q3: Our new chemical entity is a weak base. Should we be concerned about an interaction with lansoprazole? Yes. Lansoprazole's primary pharmacodynamic effect is to increase gastric pH [3]. This can significantly alter the dissolution and absorption of co-administered weak bases, potentially reducing their bioavailability. This is a class effect of all PPIs and is not CYP-mediated. Early solubility studies across a physiological pH range are advised.

Q4: Among PPIs, is lansoprazole known to have a high or low potential for drug interactions? Evidence suggests lansoprazole has a moderate potential for interactions. It is considered to have a weaker interaction potential than omeprazole but a higher one than pantoprazole, which has the lowest documented interaction potential within the PPI class. [3] Its relevance is primarily tied to its metabolism via CYP2C19. [2] [3]

References

- 1. : Uses, Lansoprazole , Interactions of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Metabolic interactions of the proton-pump inhibitors ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Drug Interaction Profiles of Proton Pump ... [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of omeprazole, lansoprazole and pantoprazole ... [pubmed.ncbi.nlm.nih.gov]

Serabelisib intragastric pH modulation effects

Drug Profile & Key Interaction

Serabelisib (also known as TAK-117 or MLN1117) is an oral, investigational inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, developed for the treatment of solid tumors [1] [2] [3].

A key clinical finding is that the bioavailability of this compound is highly dependent on gastric acidity. The table below summarizes the critical data from a clinical study that investigated this effect [1].

| Parameter | Intervention | Impact on this compound Pharmacokinetics (vs. control) | Reported Adverse Events |

|---|---|---|---|

| pH Modulation | Coadministration with Lansoprazole (a proton-pump inhibitor) | ↓ Bioavailability by ~98% (Geometric Mean Ratio for AUC: 0.02) | Incidence of all adverse events was reduced. |

| Food Effect | Administration with a high-fat meal | ↑ Systemic exposure by ~50% (Geometric Mean Ratio for AUC: 1.50) | Incidence of nausea was reduced. |

| Formulation | Tablet vs. Capsule (under fasting conditions) | ↑ Exposure by ~53% (Geometric Mean Ratio for AUC: 1.53) | Information not specified in results. |

This study concluded that careful management of concomitant medications that modulate intragastric pH is required for this compound administration [1].

Mechanism and Experimental Context

The dramatic reduction in this compound absorption with lansoprazole is attributed to the drug's physicochemical properties. This compound is a weak base, and its solubility is highly dependent on an acidic environment. Proton-pump inhibitors like lansoprazole work by irreversibly blocking the gastric H+/K+ ATPase pump, thereby raising the intragastric pH. This reduced acidity decreases the solubility of pH-dependent drugs like this compound, preventing it from dissolving properly for absorption [1] [4].

The following diagram illustrates the logical relationship between acid-reducing agents and this compound exposure, based on the clinical findings.

Guidance for Research & Development

Based on the clinical data, here are key considerations for researchers designing experiments or clinical trials with this compound.

Potential Troubleshooting & FAQs

Q: What should I do if a subject taking this compound requires acid-reducing therapy?

- A: The data strongly suggests that concomitant use of PPIs should be avoided. If acid suppression is medically necessary, consider using antacids (which have a short duration of action) and administering them at a time staggered far apart from this compound, though clinical data on this approach is not available.

Q: How should this compound be administered in preclinical or clinical settings to ensure consistent exposure?

- A: To maximize and standardize absorption, this compound should be administered in a fasted state, or potentially with food if nausea is a concern, as food increased exposure. The tablet formulation provided higher bioavailability than the capsule and should be the preferred formulation. Most importantly, subjects should avoid all medications that elevate gastric pH.

Experimental Design Considerations

For in vivo studies, it is critical to:

- Standardize Administration: Use the tablet formulation and control for food intake (fasted or fed state consistently across groups).

- Screen Coadministrations: Avoid concomitant medications that modify gastric pH, including PPIs, H2-receptor antagonists (like famotidine), and even high doses of antacids.

- Monitor Variability: Be aware that intersubject variability in this compound exposure was noted as high in clinical studies, and differences in individual gastric physiology could be a contributing factor [1].

References

- 1. Characterizing the Sources of Pharmacokinetic Variability for TAK-117... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Relative potency of proton-pump inhibitors—comparison of effects on... [link.springer.com]

Serabelisib intersubject variability management

What Causes Serabelisib's High Variability?

The high intersubject variability in this compound's pharmacokinetics is primarily due to its pH-dependent solubility [1] [2]. Its absorption is drastically affected by changes in gastric pH and the presence of food [3] [1].

The table below summarizes the key factors influencing its absorption and the resulting pharmacokinetic changes:

| Factor | Impact on this compound Pharmacokinetics | Clinical Management Implication |

|---|---|---|

| Gastric pH | Concomitant administration with the acid-reducing agent lansoprazole reduced bioavailability by 98% (AUC ratio: 0.02) [3]. | Avoid concomitant use of proton pump inhibitors (PPIs) and other acid-reducing agents [3] [2]. |

| Food | Administration with a high-fat meal increased systemic exposure (AUC) by 50% [3]. | Administer this compound consistently with respect to food intake (e.g., always with or without a meal) to minimize variability [3]. |

| Formulation | A novel dry syrup formulation was designed to mitigate pH-dependent solubility and substantially improved intersubject PK variability [1]. | Use optimized formulations (like the dry syrup) that are less susceptible to pH changes in the GI tract [1]. |

This relationship between gastric environment and absorption can be visualized in the following workflow:

How to Manage Variability in Experiments

Based on clinical findings, here are specific methodologies to control for variability in a research setting:

- Control Gastric pH: The most critical factor. In clinical studies, the use of acid-reducing agents like lansoprazole caused a near-complete loss of bioavailability [3]. Protocol Recommendation: Exclude subjects or patients who have recently used PPIs, H2-receptor antagonists, or antacids. If acid suppression is medically necessary, consider the substantial impact on drug exposure in your data interpretation [3].

- Standardize Food Intake: Food significantly alters exposure. A high-fat meal increased this compound's AUC [3]. Protocol Recommendation: Standardize the fasting/fed condition during administration. For consistent and higher exposure, administering with food may be beneficial, but this must be kept constant for all subjects in a study to reduce variability [3].

- Utilize Optimized Formulations: The initial capsule and tablet formulations showed high variability. A novel dry syrup formulation was specifically engineered to overcome this by maintaining solubility at a higher pH [1]. Protocol Recommendation: If available for research, use the dry syrup formulation. Preclinical data in dogs showed this formulation maintained absorption even when gastric pH was elevated, which is a key improvement over the original forms [1].

Key Troubleshooting FAQs

The oral absorption of this compound in my model is highly variable and lower than expected. What should I check? First, verify the fasting state or the composition of the administered diet. Second, confirm that no concomitant medications or experimental agents that could raise gastric pH are being used. These two factors are the most common sources of variability [3] [1].